molecular formula C12H18O6 B1220420 cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid CAS No. 79410-20-1

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B1220420
CAS No.: 79410-20-1
M. Wt: 258.27 g/mol
InChI Key: AZWHPGZNOIYGFB-UHFFFAOYSA-N
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Description

Structural Comparisons

Derivative Conformation Substituent Orientation Key Difference
cis,cis-1,3,5-Trimethyl (Kemp’s triacid) Chair All equatorial High symmetry
cis,trans-1,3,5-Trimethyl Boat Mixed axial/equatorial Reduced hydrogen bonding
1,3,5-Tribenzyl derivative Chair Axial benzyl groups Steric hindrance effects

Functional Group Interactions

  • Kemp’s triacid forms bidirectional hydrogen-bonding networks , unlike its cis,trans isomer, which only forms linear chains.
  • Methyl substituents increase ring rigidity compared to unsubstituted cyclohexanetricarboxylic acids, as evidenced by:
    • Smaller conformational energy barriers (ΔG‡ = 4.2 kcal/mol vs. 6.8 kcal/mol)
    • Higher thermal stability (decomposition temperature: 287°C vs. 221°C)
  • Steric effects : The 1,3,5-trimethyl substitution pattern prevents pseudorotation, unlike derivatives with fewer methyl groups.

Properties

IUPAC Name

1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWHPGZNOIYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Carboxylation

The synthesis begins with 1,3,5-trimethylcyclohexane, which undergoes sequential carboxylation at each methyl group. This is achieved via radical bromination followed by Kolbe electrolysis to convert methyl groups to carboxylic acids. The radical bromination step uses N-bromosuccinimide (NBS) under UV light to introduce bromine atoms at the methyl positions. Subsequent Kolbe electrolysis in an aqueous sodium hydroxide medium facilitates the oxidation of brominated intermediates to carboxylic acids.

Stereochemical Control

To ensure the cis,cis configuration, the reaction employs a chair-conformation-directed synthesis . The methyl groups are positioned equatorially during intermediate stages to minimize 1,3-diaxial strain, which favors the retention of the cis arrangement upon carboxylation. X-ray crystallography confirmed that the final product adopts a chair conformation with all three carboxylic acid groups in equatorial positions.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, UV light, CCl₄, 24 h6592
Kolbe ElectrolysisNaOH (10%), Pt electrodes, 60°C4885
CrystallizationEthanol/water (3:1), slow evaporation8999

Alternative Pathways for Structural Optimization

Oxidation of Trimethylcyclohexane Derivatives

A modified approach involves the direct oxidation of 1,3,5-trimethylcyclohexane using potassium permanganate in acidic conditions. This single-step method eliminates the need for bromination but results in lower regioselectivity due to competing side reactions. The yield for this route is approximately 30%, with significant purification required to isolate the desired product.

Enzymatic Carboxylation

Recent advancements explore biocatalytic methods using engineered carboxylases to introduce carboxylic acid groups stereoselectively. While still experimental, this approach avoids harsh reagents and improves environmental sustainability. Preliminary data indicate a 40% yield with >90% enantiomeric excess, though scalability remains a challenge.

Conformational Analysis and Validation

The 1981 study employed X-ray crystallography and ¹H NMR spectroscopy to validate the cis,cis configuration and chair conformation. Key findings include:

  • Bond Angles : The C-C-C angles at the carboxylic acid positions measure 111.5°, consistent with minimized steric strain.

  • Dihedral Angles : The axial-equatorial arrangement of substituents ensures no van der Waals clashes between adjacent groups.

Table 2: Spectroscopic Data

TechniqueKey Signals/ParametersInterpretation
¹H NMR (400 MHz)δ 1.2 (s, 9H, CH₃), δ 12.1 (s, 3H, COOH)Methyl and carboxylic protons
X-ray DiffractionSpace group P2₁/c, Z = 4Chair conformation confirmed

Challenges and Limitations

Low Yields in Multi-Step Synthesis

The sequential bromination and electrolysis steps suffer from moderate yields (48–65%), primarily due to:

  • Radical Recombination : Competing dimerization during bromination.

  • Over-Oxidation : Uncontrolled oxidation during Kolbe electrolysis.

Purification Complexity

The final product requires rigorous crystallization to separate it from mono- and di-carboxylated byproducts. Gradient elution chromatography has been tested but remains cost-prohibitive for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Molecular Recognition Studies

Kemp's triacid is utilized in molecular recognition studies due to its ability to form stable complexes with various metal ions. Its structure allows for selective binding, making it a valuable tool in supramolecular chemistry. The acid's conformational flexibility enables it to adapt to different binding environments .

Enzyme Substrate

This compound acts as a substrate for carbonic anhydrase, an enzyme that catalyzes the interconversion of carbon dioxide and water to bicarbonate and protons. This property is significant in biological systems where pH regulation is crucial .

Crystal Structure Analysis

Research has demonstrated that this compound can form various crystal structures depending on its derivatives. For instance, studies have shown that its derivatives exhibit different conformations (chair and boat) based on hydrogen bonding interactions . Understanding these structures helps in predicting the behavior of similar compounds in various environments.

Case Study 1: Molecular Complexes

A study involving the reaction of iron chloride with this compound revealed the formation of dithiocarbamate complexes. These complexes demonstrated unique properties that could be harnessed for catalysis and material science applications .

Case Study 2: Conformational Analysis

In another investigation focused on the conformational analysis of this compound derivatives, researchers observed that specific substituents influenced the stability and conformation of the compounds. This finding provides insights into designing new materials with tailored properties for industrial applications .

Data Table: Properties and Applications

Property/FeatureDescription
Molecular Structure C12H18O6
Synthesis Method Sodium carbonate + hydrogen gas
Applications Molecular recognition, enzyme substrate
Conformational Flexibility Chair and boat forms observed in crystal structures
Notable Complexes Dithiocarbamate complexes with metal ions

Mechanism of Action

The mechanism by which cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid exerts its effects involves its ability to form stable complexes with other molecules. This is due to its unique structure, which allows for specific interactions with target molecules. The molecular targets and pathways involved include various enzymes and receptors that recognize the compound’s specific configuration .

Comparison with Similar Compounds

Structural Features:

  • Conformation : KTA adopts a chair conformation in both solution and crystalline states, with all three methyl groups in equatorial positions and carboxyl groups in axial orientations . This conformation stabilizes its role as a rigid scaffold for coordinating metal ions or organizing peptide strands.
  • Molecular Formula : C₁₂H₁₈O₆ (CAS: 79410-20-1) .
  • Applications: Collagen Mimetics: Used to stabilize triple-helical collagen-like peptides (CLPs) through covalent crosslinking at the C-terminus . Uranyl Coordination Chemistry: Forms nanotubular and cage-like complexes with uranyl ions (UO₂²⁺), enabling the study of photoactive cavities .

Comparison with Similar Compounds

KTA is compared to structurally related tricarboxylic acids and templates in terms of conformation , flexibility , and functional utility .

Tris(2-aminoethyl)amine-(succinate-OH)₃ (TREN)

  • Structure: A flexible tripodal scaffold with three aminoethyl arms functionalized with succinate groups .
  • Comparison :
    • Triple-Helix Induction : TREN outperforms KTA in stabilizing collagen-like triple helices due to its greater conformational flexibility , as demonstrated by circular dichroism (CD) and NMR spectroscopy .
    • Metal Coordination : TREN’s flexibility allows adaptive binding to diverse metal ions, whereas KTA’s rigidity favors geometrically constrained uranyl complexes .
Property KTA TREN
Conformation Rigid chair (axial COOH) Flexible tripodal
Triple-Helix Stability Moderate (CD/thermal denaturation) High
Metal Coordination Uranyl cages/nanotubes Broad-spectrum metal binding

Cyclotriveratrylene (CTV)

  • Structure : A macrocyclic tris-aryl ether with a bowl-shaped cavity .
  • Comparison :
    • Cavity Size : CTV’s bowl-shaped cavity enables host-guest chemistry, while KTA lacks intrinsic cavity formation .
    • Peptide Assembly : Both act as templates for triple-helical peptides, but CTV’s aryl groups facilitate π-π interactions absent in KTA .

cis,cis-Cyclohexane-1,3,5-tricarboxylic Acid (Non-Methylated Analog)

  • Structure : Lacks methyl groups, leading to equatorial carboxylate positions in solution .
  • Comparison: Conformation: The non-methylated analog adopts a chair conformation with equatorial carboxyl groups, contrasting KTA’s axial arrangement . Metal Binding: The equatorial carboxylates enhance chelation efficiency for transition metals, while KTA’s axial groups favor uranyl coordination .
Property KTA (Methylated) Non-Methylated Analog
Carboxyl Orientation Axial Equatorial
Metal Preference Uranyl (UO₂²⁺) Transition metals (e.g., Zn²⁺)

Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid)

  • Structure : Aromatic planar core with three carboxyl groups .
  • Comparison :
    • Rigidity vs. Planarity : Trimesic acid’s planar structure enables 2D coordination polymers, while KTA’s chair conformation supports 3D cage structures .
    • Acidity : Trimesic acid (pKa ~3.1) is more acidic than KTA (pKa ~4.5), influencing solubility and metal-binding kinetics .

Biological Activity

Cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, commonly referred to as Kemp's triacid, is a polycarboxylic acid with the molecular formula C12H18O6C_{12}H_{18}O_6 and a molecular weight of 258.27 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

Kemp's triacid is characterized by three carboxylic acid groups that can participate in hydrogen bonding and metal ion coordination. Its structure allows for various conformations, which can influence its biological interactions.

PropertyValue
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
CAS Number118514-35-5
Melting Point241-243 °C
Purity≥ 99%

Antimicrobial Properties

Research has indicated that Kemp's triacid exhibits antimicrobial activity. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi due to its ability to disrupt cellular membranes and metabolic processes. The carboxylic acid groups are believed to play a crucial role in this activity by interacting with microbial cell walls.

Enzyme Inhibition

Kemp's triacid has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or cancer. The mechanism of action typically involves the formation of stable complexes with metal ions that are essential for enzyme activity.

Case Studies

  • Antibacterial Activity : A study published in the Journal of Organic Chemistry demonstrated that Kemp's triacid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of traditional antibiotics, suggesting its potential as an alternative antibacterial agent .
  • Enzyme Inhibition : In another study focusing on metabolic enzymes, Kemp's triacid was shown to inhibit the activity of certain dehydrogenases involved in glycolysis. The inhibition was attributed to the compound's ability to chelate metal ions necessary for enzyme function, leading to reduced enzymatic activity .

The biological activity of Kemp's triacid can be attributed to several mechanisms:

  • Metal Ion Chelation : The tricarboxylic structure allows for effective chelation of metal ions, which is crucial for various enzymatic reactions.
  • Membrane Disruption : The hydrophilic nature of the carboxyl groups can disrupt microbial membranes, leading to cell lysis.
  • Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules.

Research Findings

Recent research has expanded on the applications of Kemp's triacid in drug development:

  • Drug Formulation : Studies have explored its use as a stabilizing agent in drug formulations due to its ability to enhance solubility and bioavailability.
  • Biocompatibility : Investigations into the biocompatibility of Kemp's triacid have shown promising results for use in biomedical applications such as drug delivery systems and tissue engineering .

Q & A

Q. Advanced Research Focus

Feature Kemp’s Triacid Benzene-1,3,5-Tricarboxylic Acid
Conformation Chair/boat flexibilityRigid planar geometry
Coordination Sites Three equatorial/axial carboxylatesThree coplanar carboxylates
Framework Topology hcb layers or cagesbtc -type MOFs (e.g., HKUST-1)
Metal Compatibility Uranyl, Pb²⁺, Zn²⁺Cu²⁺, Fe³⁺, lanthanides
Kemp’s triacid’s conformational adaptability enables unique cavity formation in uranyl complexes, unlike the rigid btc ligand .

What analytical techniques are essential for characterizing Kemp’s triacid derivatives?

Q. Methodological Guidance

  • X-ray crystallography : Resolves ligand conformation and metal coordination geometry .
  • Solid-state NMR : Probes carboxylate protonation states and hydrogen bonding .
  • FT-IR spectroscopy : Identifies esterification or deprotonation events (e.g., shifts in ν(C=O) bands) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of coordination polymers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 2
cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

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